7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a synthetic organic compound with significant relevance in medicinal chemistry and research. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's chemical formula is and its molecular weight is approximately 341.8 g/mol .
This compound can be sourced from various chemical suppliers, including Santa Cruz Biotechnology, which markets it for proteomics research . It is classified as a quinoline derivative, which is a group of compounds that contain a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives have been extensively studied for their pharmacological properties, making them important in drug development and synthesis.
The synthesis of 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step synthetic routes. One common method includes the condensation of appropriate aryl aldehydes with pyruvic acid followed by cyclization to form the quinoline structure.
The reaction conditions typically require careful control of temperature and pH to optimize yield and purity .
The molecular structure of 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid features:
The structural representation can be summarized as:
The compound's three-dimensional structure can be analyzed using molecular modeling software or databases such as PubChem, which provides insights into its spatial configuration and potential interactions with biological targets .
7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with improved pharmacological properties or altered mechanisms of action .
The mechanism of action for compounds like 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Understanding these mechanisms requires extensive biochemical assays and molecular docking studies to elucidate binding affinities and interaction dynamics .
Relevant data on melting point, boiling point, and spectral characteristics (NMR, IR) are crucial for characterization but may vary depending on synthesis conditions .
7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid has several applications in scientific research:
Its diverse applications underscore its significance in both academic research and pharmaceutical development, making it an important compound in modern chemistry .
Quinoline derivatives represent a historically significant class of heterocyclic compounds with profound therapeutic utility, particularly in oncology. The quinoline scaffold emerged as a privileged structure in drug discovery following the clinical success of natural alkaloids like quinine and synthetic agents such as chloroquine. These early compounds demonstrated the inherent bioactivity of the quinoline nucleus but were primarily limited to antimalarial applications. The transition toward antineoplastic applications accelerated in the late 20th century with the systematic exploration of quinoline-based molecules designed to target cancer-specific pathways. This shift capitalized on quinoline’s ability to interact with diverse biological targets, including DNA, kinases, and epigenetic regulators, positioning it as a versatile chemotype for oncology drug development [3].
The evolution continued with fluorouracil-quinoline hybrids and histone deacetylase inhibitors (HDACIs) incorporating quinoline moieties, which demonstrated enhanced tumor selectivity and reduced off-target effects compared to early cytotoxic agents. Contemporary research focuses on optimizing quinoline derivatives to overcome multidrug resistance mediated by P-glycoprotein efflux pumps—a significant limitation of conventional chemotherapeutics. The historical trajectory underscores quinoline’s adaptability, transitioning from broad-spectrum antiparasitics to targeted anticancer agents with improved mechanistic specificity [3].
Table 1: Evolution of Quinoline-Based Therapeutics in Oncology
Era | Representative Agents | Primary Mechanism | Limitations |
---|---|---|---|
Pre-1980s | Quinine, Chloroquine | DNA intercalation; Heme polymerization inhibition | Limited anticancer efficacy |
1980s–2000s | Camptothecin analogues; FU-quinoline hybrids | Topoisomerase inhibition; Thymidylate synthase inhibition | Toxicity; Emergence of resistance |
Post-2010s | HDAC-quinoline hybrids; Kinase inhibitors | Epigenetic modulation; Kinase inhibition | P-glycoprotein efflux; Bioavailability challenges |
The compound 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid exemplifies strategic molecular engineering within the quinoline family. Its structure integrates three distinct pharmacophoric elements:
Positional isomerism of the ethoxyphenyl group critically influences physicochemical and biological properties. The ortho-ethoxy substitution in this compound distinguishes it from meta- or para-substituted isomers (e.g., 7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, CAS 862713-30-2). The ortho configuration induces steric hindrance near the quinoline-nitrogen, potentially altering binding site accessibility and molecular conformation. This contrasts with the para-substituted analogue, where the ethoxy group exhibits free rotation, reducing steric constraints but increasing conformational flexibility [6].
Table 2: Influence of Ethoxyphenyl Substitution Pattern on Quinoline Properties
Substituent Position | Representative CAS Number | Molecular Formula | Key Structural Implications |
---|---|---|---|
Ortho (2-ethoxyphenyl) | Target Compound | C₁₉H₁₆ClNO₃ | Steric hindrance near N; Restricted bond rotation; Planarity distortion |
Para (4-ethoxyphenyl) | 862713-30-2 [6] | C₁₉H₁₆ClNO₃ | Free rotation of ethoxy; Enhanced coplanarity with quinoline |
2,4-Dimethylphenyl | 725244-73-5 [5] | C₁₉H₁₆ClNO₂ | Steric bulk without oxygen electronics; Altered electron density |
Computational analyses reveal that the ortho-ethoxy group elevates molecular rigidity, reducing rotatable bonds compared to para-isomers. This rigidity may enhance target selectivity by constraining the molecule into bioactive conformations. Additionally, the electron-donating ethoxy group in the ortho position subtly modulates the electron density of the adjacent phenyl ring, potentially altering π-π stacking interactions with biological targets [2] [6].
The strategic incorporation of the 2-ethoxyphenyl group addresses three critical challenges in antineoplastic quinoline design: bioavailability optimization, resistance modulation, and target specificity.
Bioavailability Enhancement: The ethoxy group’s moderate lipophilicity (predicted LogP ≈ 4.5–5.0) bridges hydrophilic-hydrophobic balance, potentially improving cell membrane permeation compared to highly polar 4-carboxyquinolines or excessively lipophilic alkyl analogues. This aligns with evidence showing that ortho-alkoxy substitutions enhance blood-brain barrier penetration—relevant for targeting CNS malignancies. Furthermore, the carboxylic acid at C4 enables salt formation for solubility adjustment during formulation [2] [5].
Resistance Reversal: Quinoline efflux by P-glycoprotein (Pgp) compromises therapeutic efficacy. The steric bulk of the ortho-ethoxy group may impede Pgp recognition, as evidenced by analogues like 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 725244-73-5), where sterically demanding substituents improved retention in multidrug-resistant cells [5]. The ethoxy group’s oxygen may additionally form hydrogen bonds with Pgp efflux pump residues, further inhibiting drug expulsion.
Targeted Mechanism Engagement: Ortho-substituted quinolines exhibit preferential activity against angiogenesis-related kinases (e.g., VEGFR-2) and apoptosis regulators. The ethoxy group’s electron-donating capacity stabilizes charge-transfer complexes with ATP-binding sites in kinases. Molecular docking studies suggest that the ortho-ethoxy moiety fills a hydrophobic cleft adjacent to the hinge region in histone deacetylases (HDACs), enhancing inhibitory potency compared to unsubstituted or para-substituted counterparts [3].
Structure-activity relationship (SAR) studies indicate that combining electron-donating (ethoxy) and electron-withdrawing (chloro) groups synergistically enhances cytotoxicity. The chlorine at C7 withdraws electrons from the quinoline core, while the ortho-ethoxy donates electrons to the phenyl ring, creating localized electronic asymmetry conducive to DNA minor groove binding or topoisomerase II poisoning. This multi-target engagement profile positions 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid as a promising scaffold for next-generation antineoplastic agents [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1